1-(3,4-Dimethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
1-(3,4-Dimethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group and a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest relevance in anticancer and anti-inflammatory research .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-28-16-7-6-15(11-17(16)29-2)26-12-14(10-20(26)27)23-24-22(25-33-23)13-8-18(30-3)21(32-5)19(9-13)31-4/h6-9,11,14H,10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJFQKYIUDTAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which combines a pyrrolidine ring with oxadiazole and methoxy-substituted phenyl groups. This structural diversity contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O7 |
| Molecular Weight | 440.41 g/mol |
| CAS Number | 1775439-98-9 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines in vitro. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
Case Study:
In a study involving breast cancer cell lines (e.g., MCF-7 and BT-549), the compound exhibited IC50 values ranging from 10 to 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics .
Antimicrobial Activity
The compound also displays promising antimicrobial activity. Research indicates that it effectively inhibits the growth of several pathogenic bacteria and fungi.
| Microorganism Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 25 |
| Escherichia coli | 15 | 30 |
| Candida albicans | 20 | 20 |
This antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects as well. It has shown selectivity towards COX-II inhibition, which is crucial in managing inflammatory diseases.
Research Findings:
In vivo studies demonstrated that treatment with the compound resulted in a significant reduction in inflammation markers in animal models of arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
- Membrane Disruption: Interference with microbial membranes resulting in cell lysis.
- Enzyme Inhibition: Selective inhibition of cyclooxygenase enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key Observations
- Ring Systems: The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in ’s compound. The pyrrolidin-2-one moiety (common in both the target compound and ’s analog) may enhance metabolic stability compared to the acetyl group in ’s compound .
Substituent Effects :
- Methoxy groups (3,4- and 3,4,5-trimethoxy in the target) improve solubility and π-π stacking versus electron-withdrawing groups like nitro () or chloro (). This could enhance bioavailability .
- The 3,4-dichlorophenyl group in ’s compound introduces steric and electronic effects distinct from the target’s methoxy-rich structure, possibly influencing target selectivity .
- Crystallographic Data: ’s analog crystallizes in a triclinic system (space group P1), with unit cell parameters a = 13.516 Å, b = 14.193 Å, c = 14.987 Å. The hydrate form (C₂₈H₂₄N₄O₄·H₂O) suggests moderate stability, contrasting with the non-hydrated, methoxy-rich target compound, which may exhibit different packing efficiency .
Research Implications
- Bioactivity : The 3,4,5-trimethoxyphenyl group in the target compound is associated with tubulin inhibition in anticancer research, as seen in combretastatin analogs. This aligns with ’s findings for 1,3,4-oxadiazole derivatives .
- Synthetic Challenges : The 1,2,4-oxadiazole ring in the target compound requires precise cyclization conditions, differing from the 1,3,4-oxadiazole synthesis in , which uses hydrazine precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
